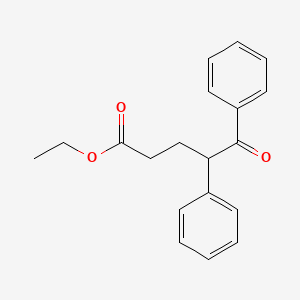

Ethyl 4,5-diphenyl-5-oxopentanoate

描述

Ethyl 4,5-diphenyl-5-oxopentanoate is a β-keto ester featuring a pentanoate backbone with a ketone group at position 5 and phenyl substituents at positions 4 and 3. β-Keto esters of this class are typically synthesized via phase-transfer catalysis or Claisen-like condensations and serve as intermediates in pharmaceuticals and organic synthesis.

属性

分子式 |

C19H20O3 |

|---|---|

分子量 |

296.4 g/mol |

IUPAC 名称 |

ethyl 5-oxo-4,5-diphenylpentanoate |

InChI |

InChI=1S/C19H20O3/c1-2-22-18(20)14-13-17(15-9-5-3-6-10-15)19(21)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 |

InChI 键 |

PKHLVAWYYZWUCP-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Substituent Variations and Molecular Properties

The following table compares Ethyl 4,5-diphenyl-5-oxopentanoate (hypothetical structure inferred from nomenclature) with analogs from the evidence:

Notes:

- Substituent Effects: The presence of electron-withdrawing groups (e.g., cyano in 3a) increases polarity and alters reactivity compared to simple phenyl-substituted analogs. Methoxy groups (e.g., in ) enhance solubility in polar solvents.

- Spectral Differences: Compound 3a shows distinct acetylamino and cyano peaks in IR (C≡N ~2200 cm⁻¹) and NMR (δ 2.01 for MeCO), absent in simpler esters.

Key Research Findings

- Reactivity: The triple bond in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate enables cycloaddition reactions, unlike saturated analogs .

- Biological Relevance: Compounds like Ethyl 5-(4-fluorophenyl)-5-oxopentanoic acid are intermediates in drug synthesis, highlighting the utility of phenyl-substituted β-keto esters.

准备方法

Reaction Overview

The most well-documented synthesis involves hydrogenation of ethyl 4,5-diphenyl-5-oximidopentanoate using palladium on carbon (Pd/C) in glacial acetic acid under hydrogen pressure. This method is notable for its scalability and reproducibility.

Procedure:

-

Reactants :

-

Ethyl 4,5-diphenyl-5-oximidopentanoate (150 g, 0.48 mol)

-

10% Pd/C (20 g)

-

Glacial acetic acid (1 L)

-

-

Conditions :

-

Hydrogen pressure: 40 psi (2.76 bar)

-

Duration: 48 hours

-

Temperature: Ambient (25–30°C)

-

-

Workup :

-

Catalyst filtration

-

Filtrate concentrated via azeotropic distillation with toluene

-

Residue dissolved in ethyl acetate (2 L) and washed with 3×200 mL 1N HCl, water, and brine

-

Dried over Na₂SO₄ and recrystallized from toluene

-

Key Advantages:

-

High purity post-recrystallization.

-

Scalable for industrial applications.

Claisen Condensation of 4,5-Diphenylpentan-5-one with Ethyl Acetate

Reaction Overview

Claisen condensation, a classic method for β-keto ester synthesis, can be adapted for ethyl 4,5-diphenyl-5-oxopentanoate. While direct examples are limited, analogous reactions (e.g., EP0986529B1) suggest feasibility using dimethyl sulfoxide (DMSO) and alkoxide bases.

Hypothetical Procedure:

-

Reactants :

-

4,5-Diphenylpentan-5-one

-

Ethyl acetate

-

Sodium methoxide (NaOMe)

-

-

Conditions :

-

Solvent: DMSO

-

Base: 2 equivalents NaOMe

-

Temperature: 40–50°C

-

Duration: 8–12 hours

-

-

Workup :

-

Acidification with HCl

-

Extraction with toluene

-

Washing with sodium bicarbonate and brine

-

Expected Yield : ~70–80% (based on similar β-keto ester syntheses).

Mechanistic Insights:

-

Enolate formation from the ketone attacks the ester’s electrophilic carbonyl.

-

DMSO enhances enolate stability, improving reaction efficiency.

Alternative Pathways and Comparative Analysis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Michael Addition | Ethyl malonate, chalcone, DBU, NIS, TBHP | 94% |

| Cyclization | Acidic or basic conditions | ~85% |

This route remains speculative but highlights potential avenues for further research.

Challenges and Optimization Strategies

Byproduct Formation in Hydrogenation

常见问题

Basic Research Questions

Q. What are the optimal solvent-free synthesis conditions for Ethyl 4,5-diphenyl-5-oxopentanoate, and how can reaction efficiency be improved?

- Methodological Answer : A solvent-free approach using ethyl acetoacetate, chalcone, KOH, and tetraalkylammonium salts under mechanical stirring (60°C, 15 min–4 h) yields the compound. Optimize catalyst loading (e.g., KOH at 10 mol%) and reaction time to balance yield and purity. Post-reaction purification via column chromatography with hexane/acetone gradients resolves byproducts. Monitor reaction progress using TLC to minimize side reactions .

Q. How can NMR and IR spectroscopy be systematically applied to confirm the structure and purity of this compound?

- Methodological Answer :

- IR : Identify key functional groups: C=O (ketone) at ~1700 cm⁻¹ and ester C=O at ~1740 cm⁻¹. Absence of broad O-H stretches (~3200 cm⁻¹) confirms esterification completeness.

- ¹H NMR : Assign signals for aromatic protons (δ 7.2–7.5 ppm), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and ketone-adjacent CH₂ (δ 2.5–3.0 ppm).

- ¹³C NMR : Verify ester carbonyl (~168 ppm), ketone carbonyl (~205 ppm), and aromatic carbons (120–140 ppm). Cross-check experimental vs. calculated molecular formulas (e.g., C₂₂H₂₂O₃) to confirm purity .

Q. What experimental protocols ensure reproducibility in synthesizing this compound for multi-lab validation?

- Methodological Answer : Document precise molar ratios (e.g., 1:1 ethyl acetoacetate to chalcone), temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent oxidation. Share raw spectral data (e.g., NMR peak integrals) and chromatograms in supplementary materials. Use standardized reference compounds (e.g., ethyl acetoacetate) for instrument calibration .

Advanced Research Questions

Q. How can diastereoselectivity challenges in this compound synthesis be addressed using phase-transfer catalysis (PTC)?

- Methodological Answer : Employ chiral PTC agents (e.g., quaternary ammonium salts) to stabilize transition states and enhance enantiomeric excess. Monitor steric effects of aryl substituents (e.g., bulky phenyl groups) via DFT calculations to predict selectivity. Optimize solvent polarity (e.g., dichloromethane vs. toluene) to influence ion-pair interactions and reaction pathways .

Q. What crystallographic strategies resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite) for structure elucidation. Refine data with SHELXL by adjusting thermal parameters and resolving disorder in phenyl rings. Validate hydrogen bonding and torsion angles (e.g., C4–C5–O5–C39) against density functional theory (DFT)-optimized geometries. Cross-reference with CCDC databases (e.g., CCDC 1901024) to confirm structural novelty .

Q. How can computational modeling (e.g., DFT or MD simulations) predict solvent interactions and thermodynamic properties of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model solvent effects (e.g., dielectric constant) on molecular polarity and H-bonding. Simulate free volume (VF) and isothermal compressibility (kT) via molecular dynamics (OPLS-AA force field) to assess solvent suitability for reactions. Validate predictions against experimental PVT (pressure-volume-temperature) data .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer : Re-examine NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm connectivity. For IR discrepancies, test alternative conformers via variable-temperature FTIR. Cross-validate computational models (e.g., scaling vibrational frequencies by 0.96 in DFT) to align with observed peaks. Document uncertainties in crystallographic data (e.g., R-factor < 5%) to prioritize experimental results .

Data Presentation Guidelines

- Tables : Include raw NMR shifts, coupling constants, and crystallographic parameters (e.g., bond lengths, angles) in supplementary materials.

- Figures : Highlight key spectral regions (e.g., carbonyl stretches in IR) and crystal packing diagrams.

- References : Cite SHELX for crystallography , phase-transfer catalysis mechanisms , and solvent modeling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。